3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroquinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted tetrahydroquinazolines.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Methylphenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of the chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H19ClN2O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-19-9-5-7-17(20(19)28-2)21-24-18-8-4-3-6-16(18)22(26)25(21)15-12-10-14(23)11-13-15/h3-13,21,24H,1-2H3 |
InChI Key |
ZVBBUKRNSYORAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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